molecular formula C20H22N4O5S B6583807 N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1322722-00-8

N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Numéro de catalogue: B6583807
Numéro CAS: 1322722-00-8
Poids moléculaire: 430.5 g/mol
Clé InChI: YRMBUWCLQYHKNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a pyrazole-sulfonamide derivative featuring a dual-tail structural strategy. Its core structure includes:

  • Pyrazole ring: Substituted at position 3 with a methyl group and at position 5 with a sulfamoyl group linked to a 4-methylphenyl moiety.
  • Carboxamide tail: Attached at position 4 of the pyrazole, connected to a 3,4-dimethoxyphenyl group.
    This compound is hypothesized to exhibit anticancer activity, particularly in colon cancer, due to its structural similarity to apoptosis-inducing pyrazole-sulfonamides described in recent studies .

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-12-5-7-14(8-6-12)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-9-10-16(28-3)17(11-15)29-4/h5-11,24H,1-4H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMBUWCLQYHKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The compound is compared to structurally related pyrazole-sulfonamides and carboxamides (Table 1):

Compound Substituents (Pyrazole Positions) Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound 3-Me, 5-(4-MePh-SO₂NH), 4-(3,4-diMeOPh-CONH) C₂₁H₂₂N₄O₅S Not reported SO₂, CONH, OMe
Compound 11 3-NH₂, 1,5-Ph, 4-(4-(pyridin-2-yl-SO₂NH)Ph-CONH) C₂₈H₂₃N₅O₃S >280 SO₂, CONH, NH₂
Compound 13 3-NH₂, 5-Ph, 1-(4-ClPh), 4-(4-(pyridin-2-yl-SO₂NH)Ph-CONH) C₂₈H₂₂ClN₅O₃S 256–258 SO₂, CONH, Cl
Compound 5e 3-(4-MeOPh-NH), 5-(1-Me-indolin-3-ylidene), 4-(4-MePh-CONH) C₂₈H₂₅N₅O₂ 262–263 Indole, CONH, OMe
Anandamide (Reference) Arachidonylethanolamide (unrelated core, included for receptor-binding context) C₂₂H₃₇NO₂ Not reported Amide, polyunsaturated chain

Key Observations :

  • Substituent Effects: The target compound’s 3,4-dimethoxyphenyl carboxamide tail distinguishes it from analogues with pyridinyl-sulfamoyl (e.g., Compound 11) or halogenated aryl groups (e.g., Compound 13).
  • Sulfamoyl vs. Carboxamide : The 4-methylphenyl sulfamoyl group at position 5 may improve solubility relative to pyridinyl-sulfamoyl derivatives, as methyl groups reduce polarity .

Comparison :

  • Intermediate Stability : The target’s 3,4-dimethoxyphenyl group may require milder reaction conditions than halogenated analogues (e.g., Compound 13) to avoid demethylation .
  • Yield Challenges : Lower yields (~70%) are typical for analogues with bulky substituents (e.g., Compound 12: 71% ), suggesting similar challenges for the target compound.

Spectroscopic and Analytical Data

Critical spectral features are inferred from analogues (Table 3):

Technique Target Compound (Expected) Compound 13 Compound 5e
IR (cm⁻¹) ~3320 (NH), 1690 (C=O), 1315 (SO₂) 3322 (NH), 1690 (C=O), 1315 (SO₂) 1685 (C=O), 1590 (C=N)
¹H-NMR δ 2.35 (3H, s, Me), 3.85 (6H, s, OMe), 7.2–7.8 (Ar-H) δ 2.38 (3H, s, Me), 7.1–8.1 (Ar-H) δ 3.78 (3H, s, OMe), 6.8–7.6 (Ar-H)
¹³C-NMR δ 167.5 (C=O), 152.1 (SO₂), 56.2 (OMe) δ 167.3 (C=O), 151.8 (SO₂) δ 167.0 (C=O), 148.5 (C=N)
MS [M+H]⁺ m/z 442.1 (calculated) [M+H]⁺ m/z 534.1 (observed) [M+H]⁺ m/z 468.2 (observed)

Key Insights :

  • SO₂ and C=O Signatures : Consistent SO₂ (1315 cm⁻¹) and C=O (1690 cm⁻¹) peaks confirm sulfamoyl and carboxamide functionalities .
  • Methoxy Group Impact: The 3,4-dimethoxyphenyl group introduces distinct ¹H-NMR signals (δ 3.85 ppm) absent in non-methoxy analogues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.